molecular formula C9H6BrNO2S B2617431 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1104630-92-3

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Número de catálogo: B2617431
Número CAS: 1104630-92-3
Peso molecular: 272.12
Clave InChI: NHXOWJAQHDXTQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrNO2S. It is a derivative of thieno[3,2-b]pyridine, a bicyclic structure that combines a thiophene ring with a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes the following steps :

    Starting Material: The synthesis begins with the preparation of the thieno[3,2-b]pyridine core.

    Bromination: The core structure undergoes bromination using reagents such as copper(I) bromide and sodium nitrite in the presence of hydrogen bromide.

    Esterification: The brominated intermediate is then esterified using methanol in the presence of a catalyst like sulfuric acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position undergoes palladium-catalyzed cross-coupling with (hetero)aryl boronic acids or pinacolboranes. This reaction is pivotal for constructing bi(hetero)aryl systems.

Conditions :

  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : DME/H₂O (3:1) or THF

  • Temperature : 80–100°C

Example Reactions :

Boronic Acid PartnerCatalyst SystemYield (%)Product ApplicationSource
Phenylboronic acidPd(dppf)Cl₂84Anticancer agents
4-Methoxyphenylboronic acidPd(OAc)₂78Material science
2-Thienylboronic acidPd(dppf)Cl₂65Organic electronics

Key Findings :

  • Yields range from 35% to 91%, depending on steric/electronic effects of the coupling partner .

  • Electron-rich aryl groups (e.g., methoxy-substituted) enhance reaction efficiency .

Sonogashira Coupling Reactions

The bromine substituent participates in Pd/Cu-catalyzed couplings with terminal alkynes to form ethynyl derivatives, useful in optoelectronic materials and bioactive compounds.

Conditions :

  • Catalyst : PdCl₂(PPh₃)₂/CuI

  • Base : Et₃N or DIEA

  • Solvent : THF or DMF

  • Temperature : 60–80°C

Example Reactions :

Alkyne PartnerCatalyst SystemYield (%)Biological Activity (GI₅₀, μM)Source
PhenylacetylenePdCl₂(PPh₃)₂/CuI902.5–4.2 (NCI-H460 cells)
2-PyridylacetylenePdCl₂(PPh₃)₂/CuI857.5–9.8 (MCF-7 cells)
4-AminophenylacetylenePdCl₂(PPh₃)₂/CuI880.7–1.0 (NCI-H460 cells)

Key Findings :

  • Alkynes with electron-donating groups (e.g., -NH₂) improve yields and bioactivity .

  • The resulting ethynyl derivatives induce apoptosis and G2/M cell cycle arrest in cancer cells .

Nucleophilic Aromatic Substitution

The bromine atom is susceptible to substitution by nucleophiles such as amines or thiols under mild conditions.

Conditions :

  • Reagents : Primary/secondary amines, NaH or KOtBu

  • Solvent : DMF or DMSO

  • Temperature : 25–60°C

Example Reactions :

NucleophileConditionsYield (%)Product ApplicationSource
PiperidineDMF, 60°C, 12 h72Kinase inhibitors
BenzylamineDMSO, 25°C, 24 h68Antimicrobial agents

Mechanistic Insight :

  • The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex, (2) elimination of Br⁻.

Reduction and Oxidation Reactions

The ester and bromine groups enable selective redox transformations:

Reduction:

  • Reagents : LiAlH₄ or NaBH₄

  • Product : Primary alcohol (after ester reduction) or debrominated thienopyridine.

Oxidation:

  • Reagents : m-CPBA or H₂O₂

  • Product : Sulfoxide or sulfone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serves as a crucial building block for synthesizing potential antitumor agents. Research has demonstrated its efficacy against various cancer cell lines, particularly triple-negative breast cancer (TNBC).

  • Synthesis of Derivatives : The compound has been utilized in the Suzuki-Miyaura cross-coupling reaction to create a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. These derivatives were evaluated for their growth inhibition in TNBC cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. Notably, certain derivatives showed significant inhibition with minimal effects on non-tumorigenic cells (MCF-12A) .

Case Study: In Vitro Evaluation
In one study, three synthesized compounds exhibited pronounced growth inhibition in TNBC cell lines while sparing normal cells. Further analysis revealed that these compounds induced apoptosis and arrested the cell cycle at specific phases, highlighting their potential as targeted cancer therapies .

Material Science

Organic Semiconductors
The structural characteristics of this compound make it a candidate for developing organic semiconductors. Its ability to form stable thin films and exhibit favorable electronic properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Biological Research

Modulation of Biological Pathways
This compound is also valuable in biological research for synthesizing molecules that can modulate various biological pathways. Its derivatives are being explored for their roles in drug discovery and development.

  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Summary

Application Area Key Findings References
Medicinal ChemistrySignificant antitumor activity in TNBC cell lines; minimal effects on normal cells
Material SciencePotential use in organic semiconductors for OLEDs and photovoltaics
Biological ResearchModulation of biological pathways; neuroprotective effects suggested

Mecanismo De Acción

The mechanism of action of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is unique due to its bromine substituent, which allows for further functionalization through substitution and coupling reactions. This versatility makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .

Actividad Biológica

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

This compound features a thieno[3,2-b]pyridine core, which includes both sulfur and nitrogen atoms. The presence of the bromine substituent enhances its reactivity and potential for interaction with biological targets. Its structural characteristics are crucial for its biological activity.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound derivatives through various assays. The compound has been evaluated against several human tumor cell lines, including:

  • Triple Negative Breast Cancer (TNBC) Cell Lines : MDA-MB-231 and MDA-MB-468
  • Pancreatic Cancer Cell Lines : PANC1 and BxPC3
  • Non-Small Cell Lung Cancer : NCI-H460

Key Findings

  • Cell Viability Assays : The sulforhodamine B assay revealed that certain derivatives of this compound exhibited significant growth inhibition in TNBC cell lines while showing minimal effects on non-tumorigenic cells (MCF-12A) .
  • Mechanism of Action : The mechanism involves modulation of cell cycle progression and apoptosis pathways. Notably, one derivative (compound 2e) demonstrated:
    • A decrease in viable cell numbers.
    • An increase in the G0/G1 phase of the cell cycle while decreasing the S phase .
  • In Vivo Studies : In ovo models using the chick chorioallantoic membrane (CAM) demonstrated that compound 2e reduced tumor size significantly, indicating its potential for further development as an anticancer agent .

Comparative Table of Biological Activity

CompoundCell Line TestedGI50 (µM)Effect on Non-Tumorigenic CellsMechanism of Action
2eMDA-MB-23113Minimal effectIncreased G0/G1 phase
MDA-MB-468-Minimal effectDecreased S phase
MCF-12A-No significant inhibition-

Case Studies

  • Study on Antitumoral Activity : In a study conducted by Rodrigues da Silva et al., various derivatives synthesized from this compound were evaluated for their antitumor activity. The results indicated that certain compounds selectively inhibited tumor growth without affecting non-tumorigenic cells .
  • Mechanistic Insights : Further analysis into the effects on cell cycle dynamics revealed that compound 2e did not significantly alter apoptotic markers like PARP or caspase-3, suggesting that its antitumor effects may be independent of apoptosis .

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and its derivatives?

Basic Research Question
The compound is typically synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . This compound acts as a key intermediate, reacting with boronated aryl/heteroaryl reagents (e.g., potassium trifluoroborates or boronic acids) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Yields range from moderate to high (50–90%) depending on substituent steric/electronic effects . For amino-substituted derivatives, Buchwald-Hartwig C-N coupling is employed using ligands like xantphos and Cs₂CO₃ as the base .

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling to improve yields of thieno[3,2-b]pyridine derivatives?

Advanced Research Question
Optimization involves:

  • Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances efficiency for electron-deficient aryl bromides .
  • Solvent systems : Dioxane/water mixtures (4:1) are preferred for solubility and stability of boronated reagents.
  • Temperature : Reactions often proceed at 80–100°C; higher temperatures may degrade sensitive substituents.
  • Base choice : K₂CO₃ or Na₂CO₃ is optimal for maintaining pH without side reactions.
    Contradictions arise in ligand efficacy—xantphos improves yields in C-N couplings but may inhibit C-C couplings . Systematic screening via DoE (Design of Experiments) is recommended .

Q. What methodologies are used to evaluate the antitumor activity of methyl 3-bromothieno[3,2-b]pyridine derivatives?

Basic Research Question

  • In vitro assays : Cell viability (MTT assay) against tumor lines (e.g., triple-negative breast cancer (TNBC) MDA-MB-231 cells) and non-tumorigenic cells (e.g., MCF-10A) to assess selectivity .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining identifies phase-specific arrest (e.g., G2/M arrest for compound 2f in HepG2 cells) .
  • In ovo models : Chick chorioallantoic membrane (CAM) grafts with TNBC cells quantify tumor size reduction post-treatment .

Q. How do structural modifications at the 3- and 6-positions influence antitumor activity and hepatotoxicity?

Advanced Research Question

  • 3-Position : Bromine substitution enables cross-coupling for diversification. Ethynyl or aryl groups enhance activity (e.g., methyl 3-(p-tolylethynyl) derivatives show GI₅₀ values < 5 µM in TNBC) .
  • 6-Position : Amino-substituted benzene moieties improve anti-HCC activity (GI₅₀ = 1.2 µM) but methoxy or quinoline groups increase hepatotoxicity (GI₅₀ > 125 µM vs. 3.3 µM for ellipticine) .
    Contradiction : Pyridine moieties at the 6-position reduce HCC activity but increase toxicity, suggesting substituent polarity and steric bulk are critical .

Q. What statistical and computational methods validate the biological activity and toxicity of these derivatives?

Advanced Research Question

  • QSAR models : 3D-WHIM descriptors correlate with anti-HCC activity, while 3D-GETAWAY descriptors predict hepatotoxicity. Molecular hydrophobicity (logP) and H-bond acceptor counts are key predictors .
  • Data analysis : ANOVA and Tukey’s post-hoc tests compare in vitro/in ovo results, with p < 0.05 indicating significance. Principal component analysis (PCA) identifies outliers in high-throughput screens .

Q. How are contradictions in biological activity data resolved across different studies?

Advanced Research Question
Discrepancies arise from:

  • Cell line variability : HepG2 (liver) vs. MDA-MB-231 (breast) may respond differently due to tissue-specific receptor expression .
  • Assay conditions : Varying serum concentrations or incubation times affect compound stability. Standardization (e.g., 10% FBS, 48h incubation) is critical .
  • Metabolic interference : Hepatocyte metabolism in HepG2 may detoxify/proactivate compounds, unlike non-hepatic cells .

Q. What experimental designs are recommended for in ovo antitumor efficacy studies?

Advanced Research Question

  • CAM graft protocol : Inject 1–2 × 10⁶ TNBC cells into fertilized eggs (day 7), treat with compounds (1–10 µM) on day 10, and measure tumor volume via caliper or imaging software on day 14 .
  • Controls : Include vehicle (DMSO/PBS) and positive controls (e.g., doxorubicin).
  • Ethical considerations : Limit egg numbers via power analysis; terminate experiments before hatching .

Q. How is hepatotoxicity assessed for thieno[3,2-b]pyridine derivatives, and what are key pitfalls?

Basic Research Question

  • Hepatotoxicity assays : MTT assays on HepG2 or primary hepatocytes, with GI₅₀ > 100 µM considered low risk. Compare to non-liver cells (e.g., PLP1 fibroblasts) .
  • Pitfalls : Overreliance on HepG2 (proliferative vs. quiescent hepatocytes) may misrepresent toxicity. Confirm with in vivo models (e.g., zebrafish or murine liver histopathology) .

Propiedades

IUPAC Name

methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXOWJAQHDXTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.